2-Chloro-5-morpholin-4-yl-benzoic acid
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Overview
Description
2-Chloro-5-morpholin-4-yl-benzoic acid is an organic compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a chloro-substituted benzene ring and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzoic acid with morpholine under specific conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-5-morpholin-4-yl-benzoic acid may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction environments to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the parent acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-5-morpholin-4-yl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-morpholin-4-yl-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(morpholin-4-yl)benzoic acid: Similar structure but with different substitution patterns.
2-Chloro-3-(morpholin-4-yl)benzoic acid: Another isomer with a different position of the morpholine ring.
Uniqueness
2-Chloro-5-morpholin-4-yl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-Chloro-5-morpholin-4-yl-benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a benzoic acid core substituted with a chloro group and a morpholine ring. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.
Biological Activity
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against Candida species . The compound's mechanism of action involves disrupting bacterial cell wall synthesis, which is critical for maintaining bacterial integrity .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 25 |
Candida albicans | 3.12 |
Candida krusei | 50 |
2. Anticancer Properties
Emerging studies suggest that the compound may have potential anticancer effects. Research has shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including inducing apoptosis and inhibiting cell cycle progression . This activity is particularly notable in studies focusing on its interactions with specific molecular targets involved in cancer pathways.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Protein Inhibition : The sulfonylamino group can form strong interactions with proteins, potentially inhibiting their function.
- Cell Wall Disruption : For antimicrobial activity, the compound interferes with the synthesis of peptidoglycan, a crucial component of bacterial cell walls .
Case Studies
Several case studies have highlighted the compound's potential applications:
- Synthesis and Evaluation : A series of derivatives based on morpholine were synthesized and evaluated for their antimicrobial activities. The results indicated that modifications to the morpholine ring could enhance biological activity .
- In Vivo Studies : Preliminary in vivo studies have shown promising results in animal models, suggesting that the compound may reduce tumor growth when administered alongside standard chemotherapy agents .
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.
- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing in humans.
Properties
IUPAC Name |
2-chloro-5-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISJSUZGOVGUPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.